molecular formula C20H20N2O B5654834 N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide

N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide

Cat. No. B5654834
M. Wt: 304.4 g/mol
InChI Key: DEEZVKSZFJIIER-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-1-naphthyl]-4-methylbenzamide belongs to a class of organic compounds characterized by their naphthyl and benzamide components, which are of interest due to their potential for diverse chemical reactivity and applications in material science, pharmaceuticals, and chemical synthesis. The compound's unique structure, incorporating both dimethylamino and methylbenzamide functional groups, suggests a potential for specific chemical and physical properties, such as electronic, optical, and interaction characteristics with various biological targets.

Synthesis Analysis

The synthesis of compounds related to N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide often involves strategic functionalization of naphthalene derivatives and subsequent incorporation of the benzamide moiety. Techniques such as palladium-catalyzed cross-coupling reactions and direct functionalization strategies are commonly employed to achieve the desired structural complexity and functional group integration (Panda et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide reveals insights into their conformational preferences, electronic distribution, and potential interaction sites. Crystallographic analysis provides valuable information on molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and properties (Guillon et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide is influenced by the presence of both electron-donating (dimethylamino) and electron-withdrawing (methylbenzamide) groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The compound's reactivity is also a function of its molecular structure, with the naphthyl backbone providing a rigid framework that can influence reaction pathways (Staab et al., 2000).

Physical Properties Analysis

The physical properties of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide, including melting point, solubility, and crystallinity, are determined by its molecular structure. The compound's solubility in organic solvents versus water can provide insights into its potential applications and handling characteristics. The presence of the dimethylamino group can also influence the compound's basicity, which is relevant for its interactions in chemical and biological systems.

Chemical Properties Analysis

The chemical properties of N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide, such as acidity/basicity, reactivity towards acids/bases, and potential for forming derivatives, are crucial for understanding its behavior in various environments. The electron-donating nature of the dimethylamino group and the electron-withdrawing capacity of the methylbenzamide moiety play significant roles in dictating the compound's chemical properties, including its reactivity and stability.

properties

IUPAC Name

N-[4-(dimethylamino)naphthalen-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-14-8-10-15(11-9-14)20(23)21-18-12-13-19(22(2)3)17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEZVKSZFJIIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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